2,3-Dichlorophenol

Description

Overview of Dichlorophenol Isomers and their Academic Significance

Dichlorophenols (DCPs) are a class of chemical compounds derived from phenol (B47542) that contain two chlorine atoms. wikipedia.org The six distinct isomers of dichlorophenol are 2,3-Dichlorophenol (B42519), 2,4-Dichlorophenol (B122985), 2,5-Dichlorophenol, 2,6-Dichlorophenol, 3,4-Dichlorophenol, and 3,5-Dichlorophenol (B58162). wikipedia.org While they share the same molecular formula, the arrangement of the chlorine atoms on the benzene (B151609) ring differs, leading to variations in their properties.

These isomers are significant in academic research for a variety of reasons. They are often used as intermediates in the synthesis of more complex chemical products, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.org Their presence in the environment as a result of industrial processes like the bleaching of wood pulp and incineration has made them a key subject in studies on biodegradation and environmental remediation. 2,3-DCP, in particular, is recognized as a metabolite of other chemical compounds, including 1,2-dichlorobenzene (B45396) and the pesticide lindane.

Table 1: Comparison of Selected Dichlorophenol Isomers

| Property | This compound | 2,4-Dichlorophenol | 2,6-Dichlorophenol |

|---|---|---|---|

| Melting Point | 56 °C | 43.2 °C | 66.6 °C |

| Boiling Point | 214 °C | 210 °C | 226 °C |

| pKa | 7.44 | 7.9 | 6.78 |

Data sourced from multiple scientific resources.

Contextualization within Chlorinated Aromatic Compounds Research

Chlorinated aromatic compounds, a broad class of chemicals that includes this compound, have garnered significant attention in academic research due to their environmental persistence, bioaccumulation potential, and toxicity. rsc.org Research in this area often focuses on their sources, formation mechanisms, and occurrence in the environment. epa.gov These compounds can be formed through various industrial thermal processes and are found in environmental matrices such as urban air, vehicle exhaust, and sediments. rsc.orgnih.gov

The study of chlorinated aromatic compounds like 2,3-DCP is crucial for understanding their environmental fate and for developing effective remediation strategies. nih.gov Research has explored methods for their simultaneous determination in environmental samples and has investigated their degradation through processes like catalytic hydrodechlorination. rsc.orgresearchgate.net The direct chlorination of aromatic hydrocarbons is a common method for producing these compounds, though it often results in a mixture of isomers. researchgate.net

Historical Perspectives on this compound Studies

Historically, research into dichlorophenols gained prominence as their role as environmental contaminants became more evident. Early studies were primarily concerned with their detection in industrial wastewater and their impact on aquatic ecosystems. The identification of this compound and other chlorinated phenols as toxic pollutants under the U.S. Clean Water Act spurred further investigation into their environmental behavior.

A significant area of historical research has been the study of its metabolism, particularly its formation from the breakdown of industrial chemicals like ortho-dichlorobenzene. nih.gov Foundational toxicological research, some of which dates back to reports from the National Toxicology Program in 1992, laid the groundwork for understanding the behavior of these compounds. nih.gov These early studies were instrumental in establishing 2,3-DCP as an important analyte in both environmental science and toxicology, driving the development of analytical methods for its detection and quantification.

Current Research Trajectories and Future Directions for this compound

Current research on this compound is focused on addressing existing knowledge gaps and developing new applications. A significant area of investigation is the complete elucidation of its degradation pathways in diverse environmental matrices such as soil, water, and sediment. While microbial degradation has been observed, the full sequence of intermediate products and final mineralized end-products is often not fully identified.

Another key research direction is the development of more selective and environmentally benign synthesis methodologies. Current methods for producing dichlorophenols often lack selectivity, leading to a mixture of isomers that require complex separation processes. Researchers are exploring alternative synthesis routes to improve efficiency and reduce the environmental impact. Furthermore, ongoing studies are investigating the catalytic oxidation of this compound to degrade it into harmless products, which is of vital importance for both academic research and industrial practice in environmental purification. researchgate.netresearchgate.net

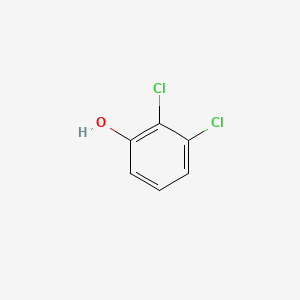

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPSXRYVXUPCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025001 | |

| Record name | 2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichlorophenol appears as brown crystals (from ligroin, benzene). Taste threshold concentration 0.00004 mg/L. Odor threshold concentration 0.03 mg/L. (NTP, 1992), Brown solid; [CAMEO] | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

403 °F at 760 mmHg (NTP, 1992), 206 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, ligroin, In water, 3,600 mg/L at 25 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.058 mm Hg at 25 °C | |

| Record name | 2,3-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ligroin and benzene | |

CAS No. |

576-24-9, 25167-81-1 | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM39U444L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 to 140 °F (NTP, 1992), 58 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 2,3 Dichlorophenol

Synthetic Routes for 2,3-Dichlorophenol (B42519)

Diazonium Hydrolysis

An alternative and more regioselective method for the synthesis of this compound involves the hydrolysis of a diazonium salt derived from 2,3-dichloroaniline. This multi-step pathway avoids the isomer separation issues inherent in the direct chlorination of phenol (B47542).

The process begins with the diazotization of 2,3-dichloroaniline. This involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). lkouniv.ac.in The reaction must be carried out at low temperatures (generally 0-5°C) because the resulting diazonium salt (2,3-dichlorobenzenediazonium salt) is unstable at higher temperatures. lkouniv.ac.inprepchem.com

The reaction proceeds as follows:

Formation of Nitrous Acid: NaNO₂ + H₂SO₄ → HNO₂ + NaHSO₄

Diazotization: C₆H₃Cl₂NH₂ + HNO₂ + H₂SO₄ → C₆H₃Cl₂N₂⁺HSO₄⁻ + 2H₂O

The second step is the hydrolysis of the 2,3-dichlorobenzenediazonium salt. The aqueous solution of the diazonium salt is heated, causing the diazo group (-N₂⁺) to be replaced by a hydroxyl group (-OH). Nitrogen gas is liberated in the process, driving the reaction to completion. lkouniv.ac.in

Hydrolysis Reaction: C₆H₃Cl₂N₂⁺HSO₄⁻ + H₂O → C₆H₃Cl₂OH + N₂ + H₂SO₄

This method is highly specific because the positions of the chlorine atoms are already fixed on the starting aniline, ensuring the final product is exclusively this compound. The use of a sulfuric acid medium is often preferred as it minimizes competing nucleophilic substitution by chloride ions that can occur when using hydrochloric acid. google.comgoogle.com Recent developments have explored two-phase solvent systems (e.g., cyclopentyl methyl ether and water) to improve the efficiency and yield of diazonium salt hydrolysis while minimizing the formation of tar-like byproducts. researchgate.net

| Step | Reactants | Key Conditions | Product |

| Diazotization | 2,3-Dichloroaniline, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Low temperature (0-5°C) | 2,3-Dichlorobenzenediazonium sulfate (B86663) |

| Hydrolysis | 2,3-Dichlorobenzenediazonium sulfate, Water | Heating | This compound |

Friedel-Crafts Reactions (Theoretical Applications)

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts, are a cornerstone of organic synthesis for attaching substituents to an aromatic ring. rsc.org These reactions are broadly categorized into Friedel-Crafts alkylation and Friedel-Crafts acylation. Both proceed via electrophilic aromatic substitution, where a carbocation (in alkylation) or an acylium ion (in acylation) acts as the electrophile. A strong Lewis acid catalyst, such as AlCl₃ or FeCl₃, is typically required to generate the electrophile from an alkyl halide or acyl halide, respectively. nih.gov

However, the direct synthesis of this compound using a Friedel-Crafts reaction is not a feasible or established pathway. The primary limitations and theoretical impracticalities are:

Nature of Substituents: Friedel-Crafts reactions are used to form carbon-carbon bonds (i.e., adding alkyl or acyl groups). They are not designed to introduce chloro or hydroxyl groups directly onto the aromatic ring in the manner required for this compound synthesis.

Substrate Reactivity: Phenol itself is a poor substrate for Friedel-Crafts reactions. The hydroxyl group's lone pair of electrons can coordinate with the Lewis acid catalyst, deactivating the ring towards the desired electrophilic substitution. This complexation can also lead to undesired side reactions.

Rearrangements: Friedel-Crafts alkylation is prone to carbocation rearrangements, where a less stable carbocation rearranges to a more stable one before attacking the aromatic ring, leading to a mixture of products.

Lack of Regiocontrol: Even if a related reaction were conceived, achieving the specific 1,2,3-substitution pattern of this compound would be extremely challenging due to the directing effects of the substituents already present on the ring.

Therefore, while Friedel-Crafts reactions are powerful tools in organic synthesis for other applications, researchgate.net their application to the synthesis of this compound remains purely theoretical and impractical. The established methods of modifying existing substituted benzenes, such as the diazonium hydrolysis route, are far more effective and regioselective for obtaining this specific compound.

Chemical Reactions of this compound in Research Contexts

The chemical behavior of this compound is characterized by the interplay of its hydroxyl group and the two chlorine atoms on the aromatic ring. These substituents dictate its reactivity in various chemical transformations, particularly in oxidation and reduction reactions, which are of significant interest in environmental remediation and chemical synthesis research.

Oxidation Reactions

The oxidation of this compound can proceed through various pathways, leading to a range of products from quinones to ring-opened species. The outcome is highly dependent on the oxidizing agent used and the specific reaction conditions.

Strong oxidizing agents are frequently employed to degrade chlorophenols. Potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) are common examples studied for their effectiveness in transforming these compounds.

The reaction between chlorophenols and potassium permanganate is generally a second-order reaction, being first-order with respect to both the permanganate and the chlorophenol. academicjournals.org The degradation rate of chlorophenols can be accelerated by increasing the concentration of the oxidant. academicjournals.org Studies on various chlorophenols have shown that the reaction rates are not significantly affected by pH changes in the range of 5.5 to 8.5. academicjournals.org In the oxidation of phenols by alkaline permanganate, the reaction is initiated by the transfer of an electron from the phenolate (B1203915) ion to the permanganate, forming a phenoxy radical and the manganate(VI) ion. cdnsciencepub.com The reaction kinetics can be complex; while the reaction is first-order with respect to the oxidant, the order with respect to the phenolate can vary from one at low concentrations to zero at high concentrations. cdnsciencepub.com This suggests the formation of an intermediate complex. cdnsciencepub.com

Hydrogen peroxide is another potent oxidizing agent, often used in advanced oxidation processes (AOPs). The degradation of this compound can be achieved using H₂O₂ in the presence of an iron catalyst (a Fenton-like process) and light irradiation. nih.gov In such systems, H₂O₂ is catalytically decomposed to produce highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing species that attack the aromatic ring. The effectiveness of H₂O₂-based oxidation can be influenced by various parameters, including pH, catalyst concentration, and the presence of light. nih.govnih.govrsc.org For instance, the enzyme horseradish peroxidase can catalyze the oxidation of phenols by H₂O₂, forming phenoxy radicals which then polymerize. nih.gov

The oxidation of this compound typically leads to the formation of chlorinated quinones as primary intermediates. Research has identified 2,3-dichloro-1,4-benzoquinone (B8745268) as a main product in the catalytic oxidation of this compound. researchgate.net Another identified side product is 2,3-dichlorobenzaldehyde (B127699). researchgate.net

The specific pathway and resulting products can be influenced by the oxidant. For example, during ozonation, ozone can attack the para-carbon position relative to the hydroxyl group of this compound. nih.gov Density functional theory calculations suggest an 80.41% probability of producing chlorinated halobenzoquinones (HBQs) through this pathway. nih.gov Further oxidation can lead to the opening of the aromatic ring, resulting in the formation of various organic acids such as oxalic acid, maleic acid, fumaric acid, glutaric acid, and adipic acid, which can ultimately be mineralized to CO₂ and H₂O under prolonged reaction times. researchgate.net In some monooxygenase-catalyzed reactions, substituted phenols are converted into quinones. wsu.edu For instance, the oxidation of 2,4,6-trichlorophenol (B30397) can produce 2,6-dichloroquinone. wsu.edu Chlorinated benzo-1,2-quinones are generally unstable in aqueous solutions and can decompose to form the corresponding chlorocatechols. nih.gov

Reduction Reactions

Reduction reactions of this compound primarily involve the removal of chlorine atoms from the aromatic ring, a process known as reductive dechlorination or hydrodechlorination (HDC). This process converts the molecule into less chlorinated phenols or, ultimately, phenol itself.

Catalytic hydrodechlorination is an effective method for the complete decomposition of dichlorophenols. epa.gov The reaction pathway for dichlorophenols generally involves sequential removal of chlorine atoms. For a related isomer, 2,4-dichlorophenol (B122985), the transformation proceeds to phenol with 2-chlorophenol (B165306) and 4-chlorophenol (B41353) as intermediate products. nih.gov Similarly, the anaerobic biodegradation of 2,4,6-trichlorophenol shows a stepwise dechlorination, first to 2,4-dichlorophenol, then to 4-chlorophenol, and finally to phenol. frontiersin.org This stepwise removal of chlorine atoms is a common feature in the reduction of polychlorinated phenols, leading to progressively less chlorinated intermediates before the formation of the parent phenol molecule. nih.govasm.orgnih.gov

The efficiency and pathway of hydrodechlorination are heavily influenced by the choice of catalyst and reaction conditions. Palladium (Pd) based catalysts are widely studied and have shown high performance. epa.gov For instance, Pd nanoparticles supported on graphene (Pd/G) have demonstrated high catalytic activity, attributed to the small particle size and high dispersion of Pd on the graphene surface. epa.gov Using a 3% Pd/G catalyst, complete decomposition of various chlorophenols was achieved within 2 hours under a hydrogen gas atmosphere at ambient pressure. epa.govresearchgate.net Bimetallic catalysts, such as nanoscale Pd/Fe particles, are also effective. nih.gov

Reaction conditions play a crucial role. For the Pd/Fe system, weak acid conditions, higher temperatures, and higher Pd bulk loadings were found to be beneficial for the catalytic dechlorination of 2,4-dichlorophenol. nih.gov The choice of support material for the catalyst also significantly affects its activity. mdpi.com In studies with Pd/graphene catalysts, the presence of a base, such as Na₂CO₃ or K₂CO₃, is also a key parameter in the reaction setup. epa.govresearchgate.net

Nucleophilic Substitution Reactions of Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) on aryl halides such as this compound, where a nucleophile replaces a leaving group (in this case, a chlorine atom) on the aromatic ring, is a challenging process. The high strength of the carbon-halogen bond in aryl halides makes these reactions inherently difficult. Such substitutions typically necessitate either the presence of potent electron-withdrawing groups at the ortho or para positions to activate the aromatic ring or the use of exceptionally strong nucleophiles.

The generally accepted mechanism for this type of reaction on an activated aryl halide is a two-step addition-elimination process.

Addition Step : The nucleophile attacks the carbon atom that is bonded to the leaving group (a chlorine atom). This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.

Elimination Step : The leaving group (chloride ion) is expelled from the intermediate, which restores the aromaticity of the ring and yields the final substituted product.

In the specific case of this compound, the chlorine atoms can be replaced by other nucleophiles under specific conditions, leading to the formation of different substituted phenols.

Derivatization and Conjugation Studies

Formation of Beta-D-Glucuronides

The conjugation of phenolic compounds with glucuronic acid to form β-D-glucuronides is a critical pathway in the metabolism of xenobiotics. The synthesis of these conjugates is essential for research purposes, including metabolism studies.

The β-D-glucuronides of this compound have been successfully prepared using a modified Koenigs-Knorr synthesis. researchgate.net The Koenigs-Knorr reaction is a classic and widely used method for glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or cadmium carbonate. wikipedia.orgmdpi.comnih.gov

In its original form, the reaction involves treating a protected glycosyl halide, such as acetobromoglucose, with an alcohol. wikipedia.org The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position of the sugar. Ester groups like acetyl can provide "anchimeric assistance," leading to the formation of a 1,2-trans glycosidic bond, which is characteristic of β-D-glucuronides. wikipedia.org

However, direct application of standard procedures can lead to complications. Research has shown that the alkaline hydrolysis of a perpivaloylated methyl (2,3-dichlorophenyl)-glucuronate intermediate led to the formation of an undesirable dehydrated glucuronide. researchgate.net To circumvent this issue, a modified approach was adopted. This preferred method involved the use of peracetylated methyl dichlorophenylglucuronates. The subsequent cleavage of the acetyl ester protecting groups could then be achieved under milder conditions, successfully yielding the desired β-D-glucuronide of this compound without the dehydration side reaction. researchgate.net

Glucuronidation is a major pathway in Phase II metabolism, where the body converts lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products to facilitate their excretion. The synthesis of glucuronide metabolites, such as 2,3-dichlorophenyl-β-D-glucuronide, is crucial for several areas of drug metabolism research. These synthetic standards allow for the unambiguous identification and quantification of metabolites in biological samples (e.g., urine) from in vivo studies. researchgate.net Understanding how compounds like this compound are metabolized is important, as it is a known metabolite of other substances, including o-dichlorobenzene and the pesticide lindane. nih.gov The availability of synthetic glucuronides supports toxicological assessments and helps to elucidate the biotransformation pathways of various xenobiotics. researchgate.netnih.gov

Synthesis of Aminophenol Derivatives (e.g., 4-Amino-2,3-dichlorophenol)

This compound serves as a starting material for the synthesis of more complex derivatives, such as 4-Amino-2,3-dichlorophenol. This aminophenol derivative is a valuable intermediate in the pharmaceutical and agrochemical industries, notably used in the synthesis of the fungicide Fenhexamid and various pyrazine (B50134) compounds for drug formulations. chemicalbook.compharmaffiliates.com

A documented multi-step synthesis transforms this compound into 4-Amino-2,3-dichlorophenol with a high yield. chemicalbook.com The process begins with an azo coupling reaction, followed by a reduction step.

Step 1: Azo Coupling

Aniline is diazotized by reacting it with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at a low temperature (0 to 5°C) to form a diazonium salt solution. chemicalbook.com

This diazonium salt solution is then added to a basic solution of this compound and sodium hydroxide (B78521) (NaOH) at 5 to 10°C. chemicalbook.com This reaction results in the formation of an azo compound, 2,3-dichloro-4-phenylazophenol, by coupling the diazonium salt to the 4-position of the dichlorophenol ring. chemicalbook.comchemicalbook.com

Step 2: Reduction

The intermediate azo compound is then reduced. One method involves hydrogenation using hydrogen gas in the presence of a Raney nickel catalyst. chemicalbook.com

An alternative documented method uses sodium borohydride (B1222165) (NaBH₄) in an ethanol (B145695) solution containing sodium hydroxide. The reaction is initially cooled in an ice-water bath and then allowed to warm to room temperature, proceeding for several hours to ensure complete reduction of the azo group. chemicalbook.comchemicalbook.com

Following the reduction, the reaction mixture is neutralized, and the product is extracted using an organic solvent like ethyl acetate. The crude product is then purified by recrystallization from a solvent such as toluene (B28343) to yield light pink crystals of 4-Amino-2,3-dichlorophenol. chemicalbook.comchemicalbook.com This synthetic route has been reported to achieve a high yield of 95%. chemicalbook.comchemicalbook.com

| Reactant | Reagent | Solvent | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 2,3-dichloro-4-phenylazophenol | Sodium borohydride (NaBH₄), Sodium hydroxide (NaOH) | Ethanol | Initial cooling in ice-water bath, then 4 hours at room temperature | 4-Amino-2,3-dichlorophenol | 95% |

Environmental Occurrence, Fate, and Remediation of 2,3 Dichlorophenol

Sources and Environmental Release

Industrial Synthesis and Chemical Intermediate Use

2,3-Dichlorophenol (B42519) (2,3-DCP) is a synthetically produced chemical compound with significance as a chemical intermediate. Its industrial production is primarily achieved through a few key synthetic pathways. One common, though less selective, method is the direct chlorination of phenol (B47542). This process, however, tends to yield a complex mixture of chlorinated phenol isomers due to the directing effects of the hydroxyl group on the phenol ring, necessitating separation of the desired 2,3-DCP isomer.

A more regioselective and alternative synthesis route involves the hydrolysis of a diazonium salt derived from 2,3-dichloroaniline. This method avoids the complex isomer separation issues associated with direct phenol chlorination. Another documented production method involves starting with 1,2,3-trichlorobenzene, which undergoes sulfonation and subsequent high-pressure hydrolysis to yield 3,4-dichloro-2-hydroxybenzenesulfonic acid, followed by sulfuric acid hydrolysis to remove the sulfonic acid group and form this compound. chemicalbook.com

As a chemical intermediate, 2,3-DCP and other dichlorophenol isomers are utilized in the synthesis of more complex chemical products. wikipedia.orgnih.gov For example, dichlorophenols are used in the manufacture of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.org this compound specifically is also used as a chemical reagent in the laboratory-scale synthesis of small molecule IL-2 inhibitors. chemicalbook.com Its role as an intermediate means it can be released into the environment from manufacturing sites and facilities where it is used in further chemical production. nih.gov

| Synthesis Method | Starting Material | Key Process | Selectivity |

| Direct Chlorination | Phenol | Electrophilic Aromatic Substitution | Low (produces mixed isomers) |

| Diazonium Salt Hydrolysis | 2,3-Dichloroaniline | Diazotization followed by hydrolysis | High (regioselective) |

| Trichlorobenzene Hydrolysis | 1,2,3-Trichlorobenzene | Sulfonation and high-pressure hydrolysis | Specific to 2,3-DCP |

Degradation Product of Other Chlorinated Compounds (e.g., o-dichlorobenzene, Lindane)

This compound is an established environmental and metabolic degradation product of other common chlorinated compounds. nih.gov It is recognized as a metabolite of the industrial solvent ortho-dichlorobenzene (o-DCB) and the pesticide lindane (gamma-hexachlorocyclohexane). nih.gov The metabolism of o-DCB in humans, for instance, has been shown to produce this compound, which can be detected in urine samples of exposed individuals. nih.gov Similarly, the breakdown of the insecticide lindane, which is no longer registered for use in the United States, can also result in the formation of 2,3-DCP. nih.govepa.gov The microbial degradation of lindane, under both aerobic and anaerobic conditions, proceeds through various intermediates, and different pathways can lead to the formation of various chlorinated phenols. nih.gov

| Parent Compound | Type | Significance |

| o-Dichlorobenzene (1,2-Dichlorobenzene) | Industrial Solvent | Metabolite in exposed workers |

| Lindane (gamma-Hexachlorocyclohexane) | Insecticide | Environmental degradation product |

Natural Occurrence via Soil Fungi or Fungi-Derived Enzymes

Beyond its industrial origins, this compound can also occur naturally in the environment through biological processes. nih.gov Research has demonstrated that dichlorophenols can be synthesized directly by soil fungi. nih.gov These microorganisms can utilize chloride ions and humic phenols present in the soil to produce chlorinated phenols. nih.gov Furthermore, chloroperoxidase enzymes released into the soil by fungi are capable of facilitating the chlorination of humic phenols, leading to the formation of compounds like 2,3-DCP. nih.gov This natural synthesis pathway contributes to the background levels of chlorophenols found in some soil environments.

By-product of Biomass Burning (Forest Fires)

The combustion of biomass, particularly during events like forest fires, is another source of chlorophenols in the environment. nih.gov The burning of fresh lignocellulosic biomass can lead to the release of these compounds into the atmosphere. nih.gov While specific data on 2,3-DCP is limited, forest fires are known to produce a wide array of chemical compounds, and the presence of chlorine in biomass can result in the formation and emission of chlorinated organic compounds, including various chlorophenols. harvard.edu Garbage burning is also a significant global source of hydrogen chloride (HCl), a precursor for chlorine atom chemistry that can lead to chlorinated organic products. harvard.edu

Biodegradation and Bioremediation Research

Microbial Degradation Pathways

Certain anaerobic bacteria are capable of using chlorinated phenols like this compound in a process known as organohalide respiration. oup.comasm.org A key organism in this process is Dehalococcoides ethenogenes (also referred to as Dehalococcoides mccartyi), which can reductively dechlorinate a wide range of halogenated compounds. oup.comasm.orgenviro.wiki

In this metabolic process, the bacterium uses an electron donor, such as hydrogen (H₂), and transfers electrons to the chlorinated compound, which acts as the electron acceptor. oup.com This results in the removal of a chlorine atom from the phenol ring, a critical step in its detoxification and degradation. oup.com Studies on Dehalococcoides ethenogenes strain 195 have demonstrated its ability to grow using this compound as an electron acceptor. asm.orgnih.gov Similarly, research on Dehalococcoides strain CBDB1 has shown its effective growth on this compound. nih.gov This metabolic capability is central to the potential use of these bacteria in bioremediation strategies for sites contaminated with chlorophenols.

The enzymatic machinery responsible for anaerobic dechlorination is centered on a class of enzymes called reductive dehalogenases (RDases). frontiersin.org These are the key respiratory enzymes in organohalide-respiring bacteria like Dehalococcoides. nih.gov The specific RDase used depends on the chlorinated substrate. nih.gov

Research on Dehalococcoides ethenogenes strain 195 grown on this compound has provided detailed insights into the genetic basis of this process. asm.orgnih.govresearchgate.net Using reverse transcriptase quantitative PCR and proteomic analysis, scientists have investigated the expression levels of various reductive dehalogenase genes (rdhA). asm.orgnih.gov

When strain 195 is grown with 2,3-DCP, the gene pceA, which encodes the tetrachloroethene (PCE) reductive dehalogenase, shows high transcript levels. asm.orgnih.gov Proteomic analysis confirms that the PceA protein is present in high abundance in these cells, while other RDases, like the trichloroethene (TCE) reductive dehalogenase TceA, are not detected. asm.orgresearchgate.net Further experiments showed that cells grown on PCE could dechlorinate 2,3-DCP without a lag, and conversely, cells grown on 2,3-DCP could dechlorinate PCE. asm.orgresearchgate.net These findings strongly suggest that the PceA enzyme has broad substrate specificity and is responsible for the dechlorination of this compound in this organism. asm.org

Reductive Dehalogenase Gene Expression in D. ethenogenes Strain 195

| Growth Substrate | Gene with High Transcript Levels | Detected Protein | Inferred Function | Reference |

|---|---|---|---|---|

| Tetrachloroethene (PCE) | pceA, tceA | PceA, TceA | PCE and TCE dechlorination | asm.orgnih.gov |

| Trichloroethene (TCE) | pceA, tceA | PceA, TceA | PCE and TCE dechlorination | nih.gov |

| This compound (2,3-DCP) | pceA | PceA | 2,3-DCP dechlorination | asm.orgnih.govresearchgate.net |

Fungal Degradation Mechanisms

While extensive research exists on the fungal degradation of other isomers like 2,4-DCP, specific mechanisms for this compound are less detailed in the available literature. However, the general mechanisms employed by fungi for dichlorophenol degradation provide a framework for understanding its potential fate. Fungi typically utilize a two-phase process for detoxifying xenobiotics. nih.govnih.gov Phase I involves modifying the compound by adding functional groups, often through enzymes from the cytochrome P450 family. nih.govnih.gov

For other dichlorophenols, such as 2,4-DCP, fungi like Phanerochaete chrysosporium and various marine-derived species have demonstrated effective degradation capabilities. researchgate.netasm.org Key enzymatic processes in these fungi include the action of lignin (B12514952) peroxidases, manganese peroxidases, and catechol dioxygenases. nih.govasm.org For example, some marine-derived fungi express high levels of extracellular catechol 1,2-dioxygenase to cleave the aromatic ring after initial hydroxylation of the dichlorophenol. nih.govresearchgate.net Brown rot fungi, such as Gloeophyllum striatum, have also been shown to degrade 2,4-DCP, potentially through a mechanism involving hydroxyl radicals rather than ligninolytic enzymes. oup.com These established pathways for other DCP isomers suggest that fungal degradation of 2,3-DCP would likely involve similar enzymatic actions, starting with hydroxylation and followed by ring cleavage.

Metabolites of Biodegradation (e.g., 3-chlorophenol (B135607), phenol)

The primary metabolite identified during the anaerobic biodegradation of this compound is 3-chlorophenol. koreascience.kr This is the result of reductive dechlorination, a process where a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. Specifically, the chlorine atom at the ortho position (position 2) is removed, yielding 3-chlorophenol. This initial dechlorination step is crucial as it reduces the toxicity of the compound and makes the resulting monochlorophenol more amenable to further degradation, potentially leading to the formation of phenol and subsequent complete mineralization to carbon dioxide and water under appropriate conditions. nih.gov

Role in Environmental Cleanup Efforts

The study of this compound degradation is integral to environmental cleanup efforts, particularly through bioremediation. Bioremediation is considered a cost-effective and environmentally sound alternative to conventional physicochemical remediation techniques for removing pollutants like dichlorophenols. nih.govnih.gov By understanding the microbial pathways for degrading 2,3-DCP, scientists can develop strategies for bioaugmentation, where specific microorganisms known to break down the pollutant are introduced to a contaminated site. researchgate.net The identification of key metabolites like 3-chlorophenol helps in monitoring the progress of remediation and ensuring the complete breakdown of the parent compound. koreascience.kr Furthermore, research into advanced oxidation processes provides alternative or complementary methods for treating water and soil contaminated with 2,3-DCP, contributing to a broader toolkit for environmental restoration. nih.gov

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are effective technologies for the degradation of recalcitrant organic pollutants like this compound. mdpi.com These processes rely on the generation of highly reactive species, primarily hydroxyl radicals, to oxidize the target compounds. AOPs are particularly useful for treating industrial wastewater containing chlorophenols, which are often toxic and not easily biodegradable.

Photocatalytic Degradation Studies

Photocatalysis is a prominent AOP that has been extensively studied for the degradation of 2,3-DCP. This process typically involves a semiconductor photocatalyst, which, upon irradiation with light of sufficient energy, generates electron-hole pairs that lead to the formation of oxidative radicals. mdpi.com Studies have investigated the effects of various operational parameters, including pH, catalyst dosage, and the presence of different oxidants, to optimize the degradation efficiency of 2,3-DCP. researchgate.net Research shows that the degradation of 2,3-DCP often follows pseudo-first-order kinetics. researchgate.net For example, in one study, the rate constants for 2,3-DCP degradation using TiO₂ with H₂O₂ and NaOCl as oxidants were found to be 1.06 × 10⁻³ s⁻¹ and 8.7 × 10⁻⁴ s⁻¹, respectively. researchgate.net

Use of Titanium Dioxide (TiO₂) Nanotubes and Films

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high stability, non-toxicity, and cost-effectiveness. mdpi.com For the degradation of this compound, TiO₂ has been fabricated into highly ordered nanotube (TNT) arrays and films to enhance its photocatalytic activity. nih.gov These nanostructured forms offer a larger surface area and improved charge transport properties compared to conventional TiO₂ thin films. nih.govresearchgate.net

Studies using anodic TiO₂ nanotube films have shown significantly higher photocatalytic activity for 2,3-DCP degradation under UV illumination. nih.gov The efficiency of this process is influenced by several factors. For instance, degradation is faster in alkaline solutions than in acidic ones. nih.gov Dissolved oxygen also plays a significant role in the degradation process with TNT films. nih.gov During the photocatalytic degradation of 2,3-DCP with TiO₂ nanotubes, a major intermediate has been identified as 2-chlororesorcinol. nih.gov

| Catalyst System | Key Findings | Influencing Factors | Identified Intermediate | Reference |

|---|---|---|---|---|

| Anodic TiO₂ Nanotube (TNT) Films | Higher photocatalytic activity than conventional TiO₂ thin films. | pH (faster degradation in alkaline solution), Dissolved Oxygen (significant role). | 2-Chlororesorcinol | nih.gov |

| TiO₂ P-25 (Slurry) with H₂O₂/NaOCl | Degradation follows pseudo-first-order kinetics. Favorable at acidic pH. | pH (optimum at pH 4 with H₂O₂), Catalyst Dose (optimum 0.75 g/L). | Not specified. | researchgate.net |

| Anodic TiO₂ Nanotube Arrays | Wall thickness of nanotubes is a more important parameter for photocatalytic activity than their length. | Nanotube structure (thinner walls are more effective), Crystallinity (mixture of anatase and rutile shows high performance). | Not specified. | researchgate.net |

Influence of UV Illumination

Ultraviolet (UV) illumination is a critical factor in the photocatalytic degradation of this compound (2,3-DCP). In studies utilizing titanium dioxide (TiO₂) nanotube films as a photocatalyst, UV light is essential for initiating the degradation process. hku.hknih.gov The photocatalytic activity of these films in breaking down 2,3-DCP in aqueous solutions is significantly higher under UV illumination compared to conventional TiO₂ thin films. nih.gov The process relies on the absorption of UV light by the semiconductor photocatalyst (like TiO₂), which generates electron-hole pairs. These charge carriers then react with water and dissolved oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which are responsible for the subsequent degradation of the organic pollutant.

Effects of Dissolved Oxygen, pH, and Anions on Degradation Kinetics

The kinetics of this compound degradation are significantly influenced by several environmental factors, including the presence of dissolved oxygen, the pH of the solution, and the concentration of various anions.

Dissolved Oxygen (DO): The role of dissolved oxygen is significant in the photocatalytic degradation of 2,3-DCP. hku.hknih.gov DO acts as an electron acceptor, preventing the recombination of photogenerated electron-hole pairs in the photocatalyst, thereby enhancing the efficiency of the degradation process.

pH: The pH of the aqueous solution has a notable effect on the degradation and dechlorination rates of 2,3-DCP. Research has shown that 2,3-DCP in an alkaline solution is degraded and dechlorinated more rapidly than in an acidic solution. hku.hknih.gov Conversely, the removal of dissolved organic carbon, a measure of mineralization, follows an opposite trend, being more efficient in acidic conditions. hku.hknih.gov In studies involving oxidants like hydrogen peroxide (H₂O₂) and sodium hypochlorite (B82951) (NaOCl), the degradation rate of 2,3-DCP was found to be more favorable at an acidic pH. researchgate.net

Anions: The presence of common anions in water can inhibit the photocatalytic degradation of 2,3-DCP. The degree of inhibition has been ranked in the following order: SO₄²⁻ > Cl⁻ > H₂PO₄⁻ > NO₃⁻. hku.hknih.gov This inhibitory effect is attributed to competitive adsorption on the photocatalyst surface and the formation of less reactive radicals during the photocatalytic reaction. hku.hknih.gov

Interactive Data Table: Effect of Anions on 2,3-DCP Degradation

| Anion | Degree of Inhibition |

| Sulfate (B86663) (SO₄²⁻) | High |

| Chloride (Cl⁻) | Medium-High |

| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | Medium-Low |

| Nitrate (B79036) (NO₃⁻) | Low |

Role of Oxidants (e.g., H₂O₂, NaOCl)

The addition of external oxidants like hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl) can significantly enhance the photocatalytic degradation of this compound under UV light. researchgate.net These substances increase the concentration of highly reactive hydroxyl radicals (•OH), which are primary agents in the breakdown of organic pollutants.

Hydrogen Peroxide (H₂O₂): H₂O₂ serves a dual role in this process. It can act as an electron acceptor, which promotes the separation of charge carriers in the photocatalyst, and it can directly generate hydroxyl radicals. researchgate.net Studies have found an optimal concentration for H₂O₂, beyond which the degradation rate may plateau or even decrease. researchgate.netresearchgate.net This is because at very high concentrations, H₂O₂ can act as a scavenger of hydroxyl radicals. researchgate.net

Sodium Hypochlorite (NaOCl): Similar to H₂O₂, NaOCl also enhances the degradation of 2,3-DCP. researchgate.net The disappearance of 2,3-DCP in the presence of these oxidants generally follows pseudo-first-order kinetics. researchgate.net Research has determined rate constants for the degradation with TiO₂ and H₂O₂ to be 1.06 × 10⁻³ s⁻¹ and with TiO₂ and NaOCl to be 8.7 × 10⁻⁴ s⁻¹. researchgate.net

Interactive Data Table: Kinetic Data for 2,3-DCP Degradation with Oxidants

| System | Rate Constant (k) |

| TiO₂ + H₂O₂ | 1.06 × 10⁻³ s⁻¹ |

| TiO₂ + NaOCl | 8.7 × 10⁻⁴ s⁻¹ |

Degradation by UV Activated Persulfate

The UV-activated persulfate (PS) process is an effective advanced oxidation process (AOP) for the degradation of chlorinated phenols. While direct studies on 2,3-DCP are limited, research on its isomers, such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 3,5-dichlorophenol (B58162) (3,5-DCP), provides strong evidence for the efficacy of this method. rsc.orgtandfonline.com Persulfate, when activated by UV irradiation, generates powerful sulfate radicals (SO₄•⁻), which are highly effective at breaking down refractory organic compounds. acs.org The degradation of dichlorophenols by UV/PS can be attributed to both direct photolysis and oxidation by sulfate radicals. acs.org

Kinetic Studies

Kinetic studies of the degradation of dichlorophenols by the UV/persulfate process consistently show that the reaction follows pseudo-first-order kinetics. rsc.orgnih.gov For instance, the photo-degradation of 2,4-DCP by UV/PS was reported to have a pseudo-first-order rate constant of 35.1 × 10⁻³ min⁻¹. rsc.org The reaction rate is influenced by factors such as the initial persulfate concentration and the pH of the solution. Increasing the persulfate concentration generally enhances the degradation rate, although an excess can lead to scavenging effects. researchgate.net The degradation rate of 2,4-DCP was observed to increase as the pH rose from 5 to 7, and then decrease at a pH of 8. rsc.orgrsc.org For 3,5-DCP, increasing both pH and persulfate concentration had positive effects on its degradation. tandfonline.com

Proposed Degradation Pathways (Hydroxylated and Dechlorinated)

The degradation of dichlorophenols by the UV-activated persulfate process is proposed to proceed through two primary pathways: hydroxylation and dechlorination. rsc.orgresearchgate.net

Hydroxylated Pathway: This involves the addition of hydroxyl radicals (•OH), which can be formed from sulfate radicals reacting with water, to the aromatic ring. This leads to the formation of hydroxylated intermediates.

Dechlorinated Pathway: This pathway involves the removal of chlorine atoms from the dichlorophenol molecule. UV irradiation can cause direct photolysis, leading to dechlorination. acs.org The released chloride ions can then be oxidized by sulfate radicals to form chlorine radicals (Cl•), which can participate in further reactions. acs.org The attack by sulfate radicals is a key mechanism in breaking the C-Cl bonds and initiating the degradation process. nih.gov

These initial steps lead to the formation of various intermediate products, which are subsequently broken down into smaller organic acids and eventually mineralized to carbon dioxide and water. nih.gov

Adsorption and Removal Technologies

The removal of chlorinated phenols, such as this compound, from aqueous environments is a critical area of environmental research. Adsorption has emerged as a promising technology, utilizing various materials to bind and extract these contaminants from water. This section explores the application of two distinct types of adsorbent materials: a biopolymer derived from chitin (B13524) and an advanced nanocomposite material.

Chitosan (B1678972), a polysaccharide derived from the deacetylation of chitin, has been investigated as a viable adsorbent for a range of pollutants, including chlorophenols. Its effectiveness is attributed to the presence of amino and hydroxyl groups in its structure, which can interact with contaminant molecules.

Research into the sorption of various chlorophenols onto flake-type chitosan has provided insights into its efficacy for different isomers. A comparative study involving five types of chlorophenols demonstrated a clear hierarchy in sorption efficiency. The study included 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), three dichlorophenol (DCP) isomers—3,4-Dichlorophenol, this compound, and 2,6-Dichlorophenol—and 3-monochlorophenol (3-MCP).

The findings indicated that the degree of chlorination significantly influences the sorption capacity. 2,4,6-trichlorophenol exhibited the highest sorption efficiency among the tested compounds. This was followed by the dichlorophenol isomers, which all showed similar sorption performances to each other. Notably, the sorption efficiency for this compound was comparable to that of the other DCP isomers. The compound with the lowest sorption efficiency was 3-monochlorophenol. This suggests that a higher number of chlorine atoms on the phenol ring enhances the adsorption onto chitosan.

| Compound Class | Specific Isomer(s) | Relative Sorption Efficiency |

|---|---|---|

| Trichlorophenol | 2,4,6-Trichlorophenol | Highest |

| Dichlorophenol | This compound, 2,6-Dichlorophenol, 3,4-Dichlorophenol | Medium (Similar performance among isomers) |

| Monochlorophenol | 3-Monochlorophenol | Lowest |

Advanced nanocomposite materials are being developed for various environmental remediation applications. One such material is a ternary nanocomposite combining phthalocyanine (B1677752) (Pc), reduced graphene (rG), and bacterial cellulose (B213188) (BC). This composite, designated Pc-rGBC, has been investigated for its capacity to treat wastewater containing phenolic compounds. nih.govnih.gov

However, the available research on the Pc-rGBC nanocomposite has focused specifically on the adsorption and catalytic degradation of phenol. nih.govnih.gov Studies detail its high adsorption capacity and rapid catalytic decomposition of phenol when used in conjunction with an oxidant like hydrogen peroxide. nih.gov

Despite the promising results for phenol, a review of the scientific literature indicates that specific research on the adsorption or removal of this compound using this phthalocyanine/reduced graphene/bacterial cellulose nanocomposite has not been reported. Therefore, no data on its specific efficacy for this compound is currently available.

Toxicological Research and Biological Interactions of 2,3 Dichlorophenol

Mechanisms of Toxicity

The toxicological effects of 2,3-DCP are multifaceted, involving interactions with fundamental biological molecules and cellular systems.

Comparative Toxicological Studies with Isomers and Derivatives

Differences in Potency and Mechanism of Action among Dichlorophenol IsomersThe toxicity of dichlorophenols can vary significantly among their different isomers, a phenomenon often explained by structure-activity relationshipsbenchchem.comepa.govechemi.com. The position and number of chlorine atoms on the phenol (B47542) ring influence the compound's lipophilicity, acidity (pKa), and metabolic fate, all of which contribute to its toxic potentialepa.govinchem.org. For instance, ortho-substituted isomers, such as 2,3-DCP, have been noted to exhibit higher toxicity compared to other isomers, potentially due to steric effects influencing their interaction with biological targets like enzymesbenchchem.com. Research comparing various chlorophenols indicates that toxicity generally increases with the degree of chlorination, and the specific mechanism of action can shift from central nervous system effects for less chlorinated phenols to uncoupling of oxidative phosphorylation for more highly chlorinated onesepa.gov. While specific comparative data for 2,3-DCP against all other isomers is not extensively detailed in the provided snippets, the general principle of isomer-specific toxicity is well-established within the chlorophenol familybenchchem.comepa.govinchem.org.

Compound Name Table

| Compound Name | CAS Registry Number |

|---|---|

| 2,3-Dichlorophenol (B42519) | 576-24-9 |

| Phenol | 108-95-2 |

| 2,6-Dichlorophenol | 87-65-0 |

| 2,4-Dichlorophenol (B122985) | 120-83-2 |

| 3,5-Dichlorophenol (B58162) | 15950-66-0 |

| 2,4,6-Trichlorophenol (B30397) | 88-06-2 |

Effects on Human Erythrocytes (in vitro)

Studies investigating the effects of phenolic compounds on human erythrocytes have revealed that chlorinated phenols, including dichlorophenols, can induce cellular damage. While specific data for this compound's direct impact on human erythrocytes is limited in the provided search results, research on related compounds like 2,4-Dichlorophenol (2,4-DCP) indicates that such compounds can cause oxidative stress. In vitro studies using human red blood cells have shown that 2,4-DCP can lead to an increase in reactive oxygen species (ROS) generation, as measured by the oxidation of fluorescent probes like H₂DCFDA nih.gov. This oxidative stress can manifest as damage to cellular components, including protein carbonylation and hemoglobin denaturation nih.gov. Erythrocytes serve as a convenient model for studying lipid and protein peroxidation due to their susceptibility pjoes.com. The interaction of chlorophenols with erythrocyte membranes can alter membrane fluidity and protein content, potentially leading to abnormalities in cell shape pjoes.compjoes.com.

Influence of Substituent Type on Molecular Mechanism and ROS Generation

The type and position of substituents on the phenol ring significantly influence the molecular mechanisms of action and the capacity for reactive oxygen species (ROS) generation nih.gov. Research indicates that while phenol itself may not induce significant ROS generation in erythrocytes at tested concentrations, chlorinated phenols like 2,4-DCP can provoke an increase in ROS nih.gov. The specific position of chlorine atoms on the phenol ring can alter the compound's interaction with cellular targets and its potential to induce oxidative stress nih.gov. For instance, studies on various chlorophenols have shown that the extent of chlorination and the positional arrangement of chlorine atoms can determine the severity of changes observed in erythrocyte membrane properties pjoes.compjoes.com. The molecular mechanism often involves the induction of oxidative stress, leading to cellular damage .

Metabolic Pathways and Biotransformation

Formation as a Metabolite of Other Compounds

This compound is recognized as a metabolite of other widely used chemicals. It has been identified as a metabolic product of ortho-dichlorobenzene (o-DCB) in exposed chemical factory workers echemi.com. Specifically, studies on o-DCB metabolism in rabbits and rats indicated the formation of this compound alongside other dichlorophenols and dichlorocatechols echemi.comnih.gov. Furthermore, this compound is also a known metabolite of the pesticide lindane (gamma-hexachlorocyclohexane). Research has identified this compound among the major metabolites excreted in the urine of rats treated with lindane inchem.org.

Absorption, Distribution, and Excretion

Chlorophenols, in general, are rapidly and almost completely absorbed after oral, dermal, or inhalation exposure cdc.gov. While specific data for this compound's toxicokinetics (Absorption, Distribution, Excretion - ADME) is not extensively detailed in the provided results, general trends for chlorophenols indicate rapid absorption and wide distribution throughout the body, with higher concentrations typically found in the liver, kidney, and spleen cdc.gov. The extent of plasma protein binding, which influences body burden and elimination kinetics, tends to increase with higher chlorination cdc.gov. Chlorophenols are generally rapidly excreted in the urine, primarily as conjugates cdc.gov. Elimination rates can decrease with increasing chlorination, potentially due to increased plasma protein binding cdc.gov.

Glucuronidation as a Main Metabolic Pathway

Glucuronidation is a primary metabolic pathway for chlorophenols in both humans and animals, serving as a key mechanism for detoxification and elimination cdc.govwho.int. Following exposure, chlorophenols are extensively metabolized into glucuronide and sulfate (B86663) conjugates cdc.gov. These conjugates are more polar and water-soluble, facilitating their excretion from the body, predominantly via urine cdc.govwho.int. For instance, studies on monochlorophenols in rabbits showed that between 78.1% and 88.3% of the administered dose was excreted as glucuronide conjugates within 24 hours cdc.gov. While specific quantitative data for 2,3-DCP is not explicitly detailed, glucuronidation is considered a major route for chlorophenols in general cdc.govwho.int.

Conjugation with D-glucose in Aquatic Angiosperms

In aquatic plants, xenobiotics like chlorophenols can undergo conjugation with carbohydrates as a detoxification mechanism. Studies on the aquatic angiosperm Lemna gibba have demonstrated the conjugation of 2,4-Dichlorophenol (2,4-DCP) with D-glucose, forming 2,4-dichlorophenyl-β-D-glucopyranoside capes.gov.broup.com. This process increases the polarity of the compound, potentially reducing its toxicity and facilitating its removal from the plant capes.gov.broup.com. While this specific finding pertains to 2,4-DCP, it illustrates a general metabolic strategy employed by aquatic plants to handle phenolic contaminants, which may also apply to other chlorophenol isomers like 2,3-DCP in similar ecological contexts.

Advanced Analytical Methodologies for 2,3 Dichlorophenol

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is extensively used for the separation, identification, and quantification of 2,3-dichlorophenol (B42519) and related compounds. Gas and liquid chromatography, often coupled with mass spectrometry, are powerful tools in this regard.

Gas Chromatography (GC) with Mass Spectrometry (MS) for Metabolite Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for identifying metabolites of xenobiotics. In the context of this compound, this method has been instrumental in identifying it as a metabolite of other industrial chemicals. For instance, this compound has been identified as a metabolite of ortho-dichlorobenzene (o-DCB) in the urine of exposed chemical factory workers. nih.gov Similarly, it has been recognized as a metabolite of 1,4-dichlorobenzene. nih.gov The process typically involves extraction of the metabolites from the biological matrix, derivatization to increase volatility, separation on a GC column, and subsequent identification based on the mass spectrum.

Key Findings from Metabolite Identification Studies:

| Parent Compound | Metabolite Identified | Analytical Technique | Matrix |

| ortho-Dichlorobenzene | This compound | GC-MS | Urine |

| 1,4-Dichlorobenzene | This compound | HPLC | - |

| 1,2-Dichlorobenzene (B45396) | This compound (minor) | - | - |

This table showcases instances where this compound has been identified as a metabolite of other compounds.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for studying the degradation products of this compound. A reverse-phase (RP) HPLC method can be employed for the analysis of this compound, typically using a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. researchgate.net

Research on the oxidation of this compound has utilized HPLC to identify its degradation products. In one study, the main oxidation product was identified as 2,3-dichloro-1,4-benzoquinone (B8745268), with 2,3-dichlorobenzaldehyde (B127699) as a side product. Further degradation can lead to the formation of various organic acids, such as oxalic acid, maleic acid, fumaric acid, glutaric acid, and adipic acid, which have also been detected by HPLC. chemicalbook.com

Identified Degradation Products of this compound by HPLC:

| Degradation Process | Identified Products |

| Oxidation | 2,3-dichloro-1,4-benzoquinone, 2,3-dichlorobenzaldehyde |

| Further Mineralization | Oxalic acid, Maleic acid, Fumaric acid, Glutaric acid, Adipic acid |

This interactive table lists the degradation products of this compound that have been identified using HPLC.

Gas Chromatography with Nitrogen Phosphorus Detector for Chlorinated Phenolic Compounds

The Nitrogen Phosphorus Detector (NPD) is a highly selective detector used in gas chromatography that shows a strong response to compounds containing nitrogen or phosphorus. nih.gov Its operating principle involves the ionization of the target compounds on a heated alkali salt bead, typically rubidium or cesium, in a hydrogen plasma. nih.gov This results in a sensitive detection of nitrogen- and phosphorus-containing molecules, with a selectivity that can be 100,000 times greater than for hydrocarbons.

While the NPD is exceptionally sensitive for its target heteroatoms, it is not the primary detector for chlorinated compounds like this compound. For the analysis of chlorinated pesticides, for example, an Electron Capture Detector (ECD) or a Dry Electrolytic Conductivity Detector (DELCD) is more commonly used due to their high sensitivity to halogenated compounds. The NPD can be used in combination with a DELCD for comprehensive pesticide screening, where the NPD targets organophosphate pesticides and the DELCD detects the chlorinated ones. Therefore, for the specific analysis of chlorinated phenolic compounds without nitrogen or phosphorus, other detectors are generally preferred.

Combination of Liquid-Phase Hollow Fiber Membrane Microextraction with GC-Negative Chemical Ionization MS for Water and Urine Samples